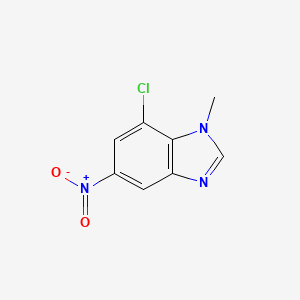

7-Chloro-1-methyl-5-nitro-1H-benzimidazole

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a part of many pharmaceuticals, such as antihistaminic, antiviral, antiulcer, and anticancer drugs .

Synthesis Analysis

There are various methods for synthesizing benzimidazole derivatives. One common method involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms. The structure allows benzimidazole and its derivatives to easily interact with biopolymers of the living system .

Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities. They have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Aplicaciones Científicas De Investigación

Effects in Cell Cultures

7-Chloro-1-methyl-5-nitro-1H-benzimidazole and its derivatives exhibit inhibitory actions on chondrogenesis in mouse limb bud cell cultures. The addition of nitro and chloro groups at specific positions increases the potency of these substances (Tsuchiya, Hisano, Tanaka, & Takahashi, 1987).

Role in Synthesis of PdCl2 Complexes

These compounds, including 7-Chloro-1-methyl-5-nitro-1H-benzimidazole, are used in the synthesis of PdCl2 complexes, which have applications in chemistry and materials science. The presence of different substituents like chloro and nitro groups affect the melting point, solubility, and acidity of these complexes (Ülküseven & Tavman, 2001).

Antiviral Properties

These compounds have shown potential as antiviral agents. Specific derivatives of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole have been evaluated for activity against viruses like human cytomegalovirus and herpes simplex virus, with some showing effectiveness at non-cytotoxic concentrations (Zou, Ayres, Drach, & Townsend, 1996).

Potential Anticancer Activity

Research indicates that certain derivatives of this compound exhibit potent anticancer activity, particularly against human neoplastic cell lines. These findings suggest a potential application in cancer therapy (Romero-Castro et al., 2011).

Antibacterial Effect

Derivatives of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole have been synthesized and shown to possess significant antibacterial activity against various bacteria, suggesting their use in developing new antimicrobial agents (Tavman et al., 2010).

Safety And Hazards

Direcciones Futuras

Benzimidazole and its derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on synthesizing new benzimidazole derivatives and screening them for various biological activities . There is also interest in developing more efficient and environmentally friendly methods for the synthesis of benzimidazoles .

Propiedades

IUPAC Name |

7-chloro-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZVRISBIBYVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259377 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-5-nitro-1H-benzimidazole | |

CAS RN |

1287218-23-8 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

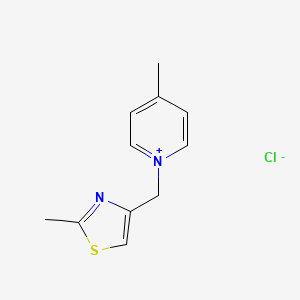

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

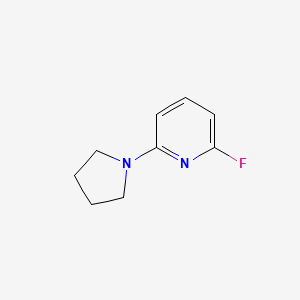

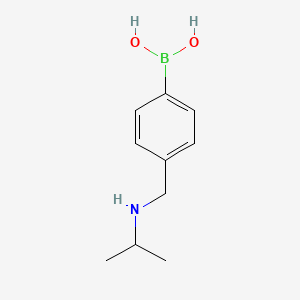

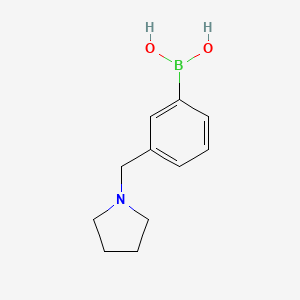

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)